

ATTO 594 Labeling Kit for DNA & RNA: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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Introduction

The **ATTO 594** Labeling Kit provides a simple and efficient method for covalently labeling amine-modified DNA and RNA oligonucleotides with the fluorescent dye **ATTO 594**. **ATTO 594** is a robust rhodamine derivative characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.^{[1][2]} These properties make it an ideal choice for a wide range of applications, including fluorescence microscopy, Fluorescence In Situ Hybridization (FISH), microarrays, and single-molecule detection.^{[1][2]}

This protocol details the labeling of oligonucleotides that have been synthesized with a primary amine group (-NH₂) at the 5', 3', or an internal position. The kit utilizes an N-hydroxysuccinimide (NHS) ester-functionalized **ATTO 594** dye, which readily reacts with the primary amine on the oligonucleotide in an alkaline buffer to form a stable amide bond.^[1]

Technical Specifications & Data

The spectral and physical properties of **ATTO 594** are critical for experimental design, including the selection of filters and laser lines.

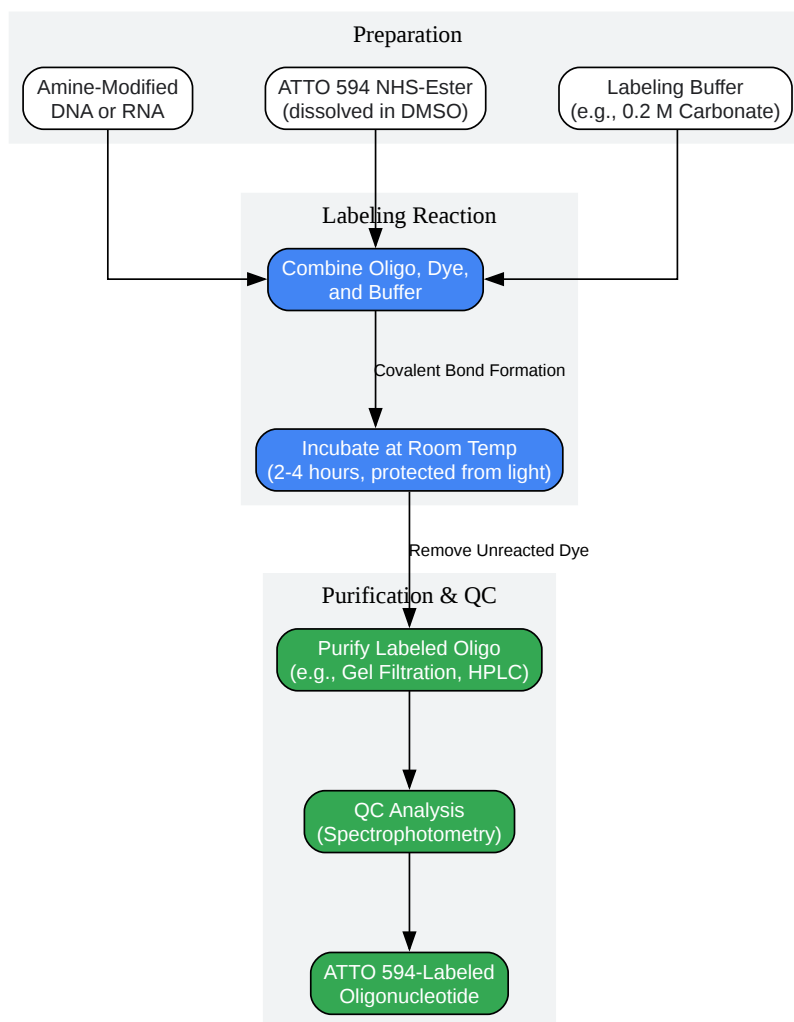
Table 1: **ATTO 594** Spectroscopic and Physical Properties

Property	Value	Reference
Excitation Maximum (λ_{abs})	603 nm	[1][2]
Emission Maximum (λ_{fl})	626 nm	[1][2]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1][2]
Fluorescence Quantum Yield (η_{fl})	85%	[2]
Fluorescence Lifetime (τ_{fl})	3.9 ns	[1][2]
Correction Factor (CF260)	0.22	[1][2]
Correction Factor (CF280)	0.50	[1][2]

| Net Charge (post-conjugation) | -1 [[1][2]] |

Experimental Workflow

The overall workflow for labeling amine-modified oligonucleotides with the **ATTO 594** NHS-ester is a straightforward process involving three main stages: Reaction Setup, Incubation, and Purification.



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Caption: Workflow for labeling amine-modified nucleic acids with **ATTO 594** NHS-ester.

Detailed Protocol

This protocol is optimized for labeling 5 nmol of an amine-modified oligonucleotide. For different amounts, the reaction volumes should be scaled accordingly.

4.1. Materials Provided

- Component A: **ATTO 594** NHS-ester (lyophilized)
- Component B: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

- Component C: 0.2 M Sodium Carbonate Buffer (pH 8.5-9.0)

4.2. Materials Required but Not Provided

- Amine-modified DNA or RNA oligonucleotide (5 nmol)
- Nuclease-free water
- Microcentrifuge tubes
- Purification system (e.g., gel filtration columns like NAP-5, or HPLC)
- UV-Vis Spectrophotometer

4.3. Reagent Preparation

- **Oligonucleotide Solution:** Dissolve the amine-modified oligonucleotide in 50 μ L of the provided Labeling Buffer (Component C) to achieve a concentration of 0.1 mM (100 μ M). Vortex briefly to ensure complete dissolution.
- **ATTO 594 NHS-ester Stock Solution:** Prepare the dye solution immediately before use.^[1] Add 10 μ L of anhydrous DMSO (Component B) to the vial of **ATTO 594** NHS-ester (Component A). Pipette up and down several times to dissolve completely. This creates a concentrated dye stock solution.

4.4. Labeling Reaction

- To the 50 μ L of oligonucleotide solution, add a 5- to 10-fold molar excess of the **ATTO 594** NHS-ester stock solution. A 10-fold excess is often a good starting point for initial experiments.
- Vortex the reaction mixture gently and centrifuge briefly to collect the contents at the bottom of the tube.
- Incubate the reaction for 2-4 hours at room temperature. Protect the tube from light by wrapping it in aluminum foil or placing it in a dark drawer.

4.5. Purification of Labeled Oligonucleotide

It is crucial to remove the unreacted, hydrolyzed dye from the labeled oligonucleotide to prevent interference in downstream applications and to ensure accurate quantification.

- **Gel Filtration:** For oligonucleotides >20 bases, size exclusion chromatography using a desalting column (e.g., NAP-5 or equivalent) is a rapid and effective method. Equilibrate the column with nuclease-free water or a suitable buffer (e.g., TE buffer). Apply the reaction mixture to the column and elute according to the manufacturer's instructions. The first colored fraction to elute contains the labeled oligonucleotide, while the free dye is retained longer on the column.
- **High-Performance Liquid Chromatography (HPLC):** Reverse-phase HPLC is the recommended method for achieving the highest purity product.^[3] It provides excellent separation of the labeled oligonucleotide from both free dye and any unlabeled starting material.

4.6. Quantification and Quality Control

The concentration of the oligonucleotide and the degree of labeling (DOL) can be determined by measuring the absorbance of the purified solution.

- Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and 603 nm (A₆₀₃) using a spectrophotometer.
- Calculate the concentration of the **ATTO 594** dye using the Beer-Lambert law:
 - Concentration (Dye) [M] = $A_{603} / \epsilon_{\text{max}}$
 - Where $\epsilon_{\text{max}} = 120,000 \text{ M}^{-1}\text{cm}^{-1}$
- Calculate the concentration of the oligonucleotide. The absorbance at 260 nm is a composite of the nucleic acid and the **ATTO 594** dye. The dye's contribution must be subtracted.
 - Corrected A₂₆₀ = $A_{260} - (A_{603} \times \text{CF}_{260})$
 - Where $\text{CF}_{260} = 0.22$
 - Concentration (Oligo) [M] = $\text{Corrected A}_{260} / \epsilon_{\text{oligo}}$

- Where ϵ_{oligo} is the molar extinction coefficient of the specific oligonucleotide at 260 nm (provided by the oligo manufacturer).
- Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per oligonucleotide.^[4]
 - $\text{DOL} = \text{Concentration (Dye)} / \text{Concentration (Oligo)}$

For a singly-labeled oligonucleotide, the expected DOL is between 0.8 and 1.0.

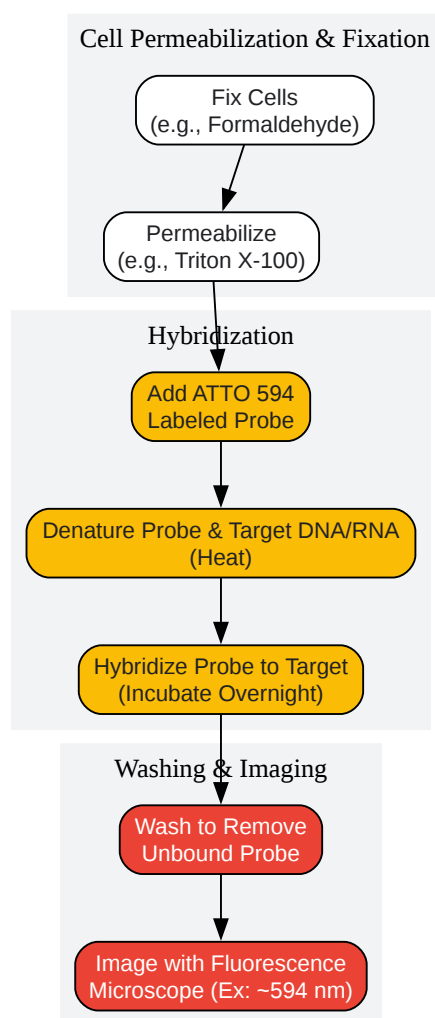
Table 2: Expected Experimental Results

Parameter	Typical Value	Notes
Labeling Efficiency	> 80%	Dependent on purity of starting oligo and reaction conditions.
Degree of Labeling (DOL)	0.8 - 1.0	For oligonucleotides with a single amine modification.

| Purity (Post-HPLC) | > 95% | Recommended for demanding applications like single-molecule studies. |

Application Example: Fluorescence In Situ Hybridization (FISH)

ATTO 594-labeled oligonucleotides are commonly used as probes in FISH experiments to detect specific DNA or RNA sequences within cells.^{[2][5]}



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Caption: A simplified workflow for using a labeled oligonucleotide probe in a FISH experiment.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low Labeling Efficiency / Low DOL	- Amine-modified oligonucleotide is degraded or impure.- Reaction buffer pH is too low.- NHS-ester dye was hydrolyzed before reaction.	- Verify oligo integrity via gel electrophoresis.- Ensure labeling buffer pH is 8.5-9.0.- Prepare dye solution in anhydrous DMSO immediately before use.
High Background Signal in Application	- Incomplete removal of free dye.	- Repeat purification step. Use HPLC for highest purity.
No Labeled Product Detected	- Absence of a primary amine on the oligonucleotide.- Use of amine-containing buffers (e.g., Tris) in oligo solution.	- Confirm the oligonucleotide was synthesized with an amine modification.- Ensure oligo is dissolved in the provided carbonate buffer or another amine-free buffer.

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